4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Overview
Description
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyridazine core fused with a pyridine ring. The presence of the chloro substituent at the 6-position of the triazolo-pyridazine ring adds to its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol, followed by refluxing at 80°C for several hours . Another approach includes the treatment of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with hot sodium hydroxide solution, leading to decarboxylation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming different derivatives.
Cyclization Reactions: The triazolo-pyridazine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, acetyl acetone, and various nucleophiles. Reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent .
Scientific Research Applications
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a dual inhibitor of c-Met and Pim-1 kinases, showing promising anticancer activity.
Biological Studies: The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity.
Chemical Biology: It serves as a valuable tool for studying the biological pathways and molecular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolo-pyridazine core but lacks the pyridine ring.
Triazolo[4,3-a]pyrazine Derivatives: Similar nitrogen-containing heterocycles with different ring structures.
Uniqueness
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine is unique due to its specific combination of the triazolo-pyridazine core with a pyridine ring, which enhances its chemical reactivity and biological activity. This structural uniqueness contributes to its potential as a potent anticancer agent .
Properties
IUPAC Name |
6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-1-2-9-13-14-10(16(9)15-8)7-3-5-12-6-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEHSGDEGYDHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655533 | |
Record name | 6-Chloro-3-(pyridin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032705-69-3 | |
Record name | 6-Chloro-3-(pyridin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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